

(2-Ethylphenyl)methanol: A Technical Guide to Unexplored Research Frontiers

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Compound of Interest

Compound Name: (2-Ethylphenyl)methanol

Cat. No.: B1588447

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Foreword

To the dedicated researchers, pioneering scientists, and visionary drug development professionals, this document serves as a technical guide and a call to exploration. **(2-Ethylphenyl)methanol**, a seemingly unassuming aromatic alcohol, holds within its molecular architecture a wealth of untapped potential. This guide is not a rigid set of instructions but a structured exploration of possibilities, designed to inspire and direct future research. As a Senior Application Scientist, my aim is to blend established chemical principles with forward-thinking applications, providing a robust framework for innovation. Every proposed pathway and protocol is built on a foundation of scientific integrity, designed to be a self-validating system for your research endeavors.

PART 1: Core Chemical Identity and Synthesis

Physicochemical Profile

(2-Ethylphenyl)methanol is a colorless liquid with a molecular formula of $C_9H_{12}O$ and a molecular weight of 136.19 g/mol .^{[1][2][3]} Its structure, featuring an ethyl group at the ortho position to the hydroxymethyl group on the benzene ring, imparts specific steric and electronic characteristics that are ripe for exploitation.

Property	Value
IUPAC Name	(2-ethylphenyl)methanol[1]
Synonyms	2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol[3]
CAS Number	767-90-8[1][2][3]
Molecular Formula	C9H12O[1][2][3]
Molecular Weight	136.19 g/mol [1][2]
Appearance	Colorless Liquid
Boiling Point	229-231 °C
Solubility	Soluble in organic solvents

Established Synthesis: A Foundational Protocol

The most common and efficient laboratory-scale synthesis of **(2-Ethylphenyl)methanol** involves the reduction of 2-ethylbenzaldehyde. This method is favored for its high yield and the relative mildness of the reducing agent.

Protocol 1: Sodium Borohydride Reduction of 2-Ethylbenzaldehyde

Principle: Sodium borohydride (NaBH_4) is a selective reducing agent that readily converts aldehydes to primary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Materials:

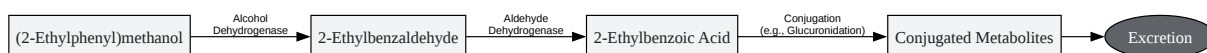
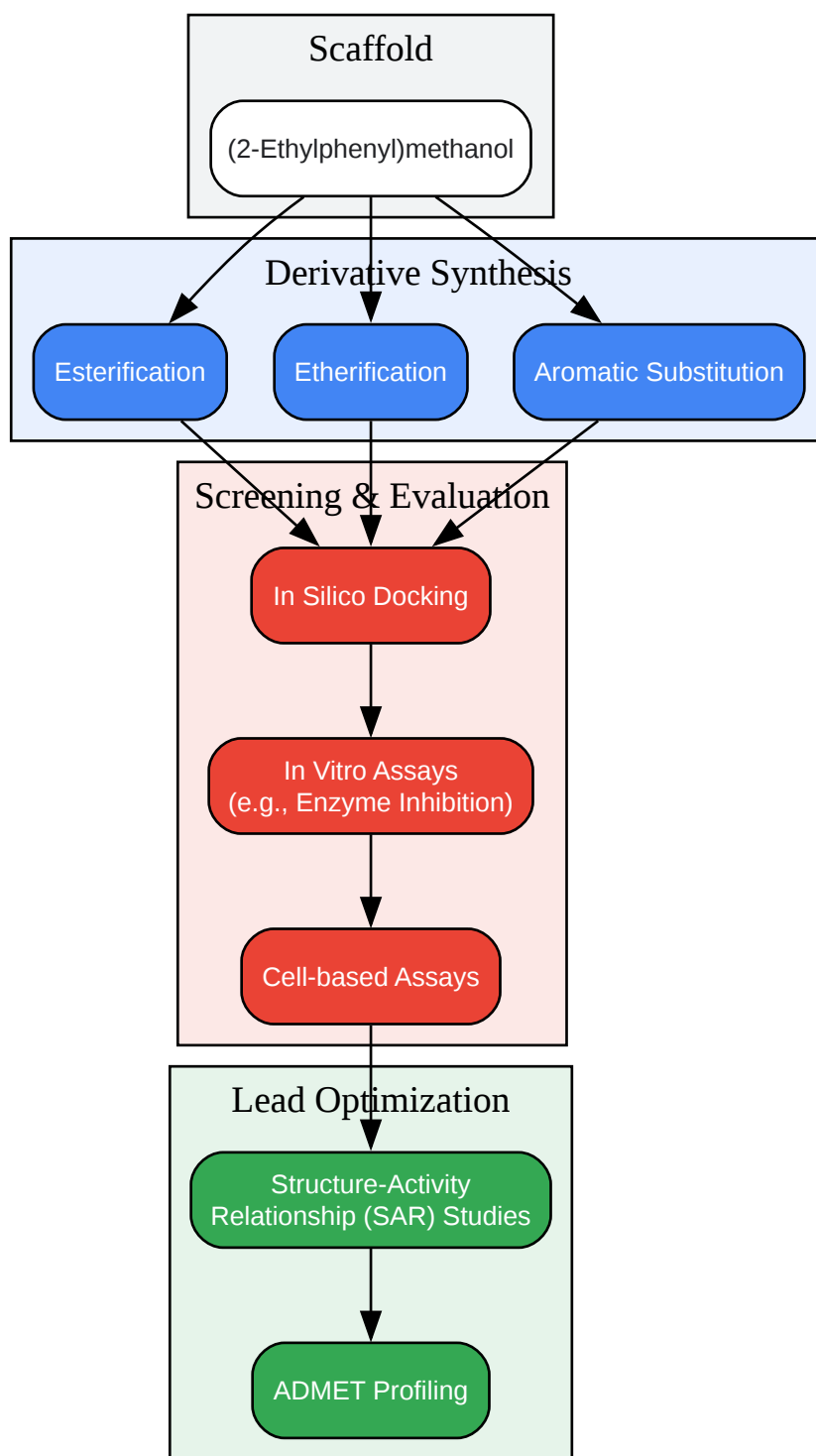
- 2-Ethylbenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (reagent grade)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

- In a round-bottom flask, dissolve 2-ethylbenzaldehyde in an appropriate volume of methanol.
- Cool the solution to 0°C using an ice bath to control the initial exothermic reaction.
- Slowly add sodium borohydride in small portions with continuous stirring. The slow addition is critical to prevent a runaway reaction.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride to neutralize excess borohydride and hydrolyze the borate ester intermediate.
- Perform a liquid-liquid extraction using diethyl ether to isolate the product from the aqueous layer. Repeat the extraction three times to maximize yield.
- Combine the organic extracts and wash with brine to remove any remaining aqueous contaminants.
- Dry the organic layer over anhydrous magnesium sulfate to remove residual water.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude **(2-Ethylphenyl)methanol**.
- The product can be further purified by vacuum distillation if necessary.

Trustworthiness of the Protocol: This is a standard, well-established organic chemistry transformation. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), and the final product can be characterized by NMR and IR spectroscopy to confirm its identity and purity, creating a self-validating workflow.



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